molecular formula C12H10N2O3 B1652765 4-(4-Nitroanilino)phenol CAS No. 16078-86-7

4-(4-Nitroanilino)phenol

Cat. No.: B1652765
CAS No.: 16078-86-7
M. Wt: 230.22 g/mol
InChI Key: VFFBUUIATYUJSZ-UHFFFAOYSA-N
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Description

4-(4-Nitroanilino)phenol is an organic compound characterized by its molecular structure, which includes a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitroanilino)phenol typically involves the nitration of aniline followed by a coupling reaction. The nitration process introduces the nitro group to the benzene ring, while the coupling reaction attaches the amino group to the phenol moiety. Reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Advanced chemical reactors and continuous flow processes are employed to maintain consistent quality and yield. Safety measures are strictly followed to handle the reactive intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitroanilino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like iron powder or hydrogen gas are employed.

  • Substitution: Halogenation reactions are carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Produces nitrophenols and other oxidized derivatives.

  • Reduction: Yields aminophenols and other reduced forms.

  • Substitution: Results in halogenated derivatives of the compound.

Scientific Research Applications

4-(4-Nitroanilino)phenol finds applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: Employed in biochemical assays and as a reagent in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Nitroanilino)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and amino group play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant, radical scavenger, or enzyme inhibitor, depending on the context of its application.

Comparison with Similar Compounds

  • 4-Nitroaniline

  • 3-Nitroaniline

  • 2-Nitroaniline

  • 4-Chloro-3-nitroaniline

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Properties

IUPAC Name

4-(4-nitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFBUUIATYUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406342
Record name 4-(4-Nitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-86-7
Record name 4-(4-Nitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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